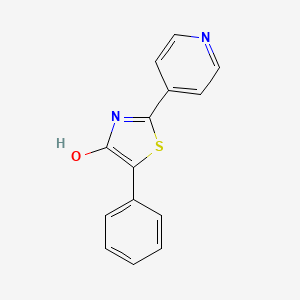
5-Phenyl-2-(4-pyridinyl)-4-thiazolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-2-(4-pyridinyl)-4-thiazolol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(4-pyridinyl)-4-thiazolol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiourea and a phenyl-substituted ketone in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
5-Phenyl-2-(4-pyridinyl)-4-thiazolol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or dihydrothiazoles.
Substitution: Formation of halogenated derivatives or other substituted thiazoles.
科学研究应用
5-Phenyl-2-(4-pyridinyl)-4-thiazolol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Phenyl-2-(4-pyridinyl)-4-thiazolol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
2-Phenyl-4-(4-pyridinyl)thiazole: Similar structure but with different substitution patterns.
5-Phenyl-2-(2-pyridinyl)-4-thiazolol: Similar core structure but with a different position of the pyridine ring.
4-Phenyl-2-(4-pyridinyl)thiazole: Similar structure but with different substitution patterns.
Uniqueness
5-Phenyl-2-(4-pyridinyl)-4-thiazolol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the phenyl and pyridinyl groups in specific positions on the thiazole ring can result in distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
属性
CAS 编号 |
131786-82-8 |
|---|---|
分子式 |
C14H10N2OS |
分子量 |
254.31 g/mol |
IUPAC 名称 |
5-phenyl-2-pyridin-4-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C14H10N2OS/c17-13-12(10-4-2-1-3-5-10)18-14(16-13)11-6-8-15-9-7-11/h1-9,17H |
InChI 键 |
FAHWFDUZDMPEAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


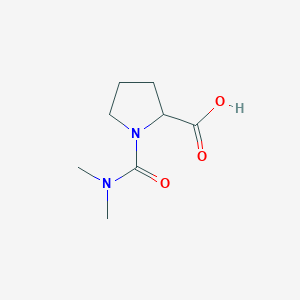
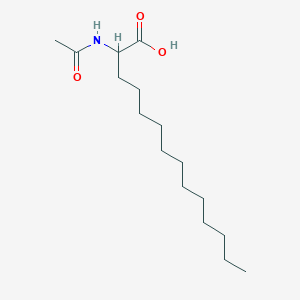
![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)
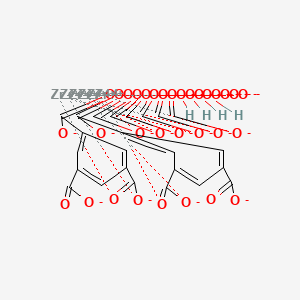
![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
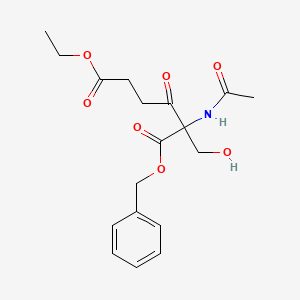
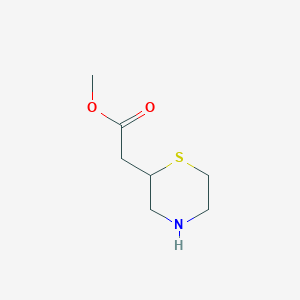
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)
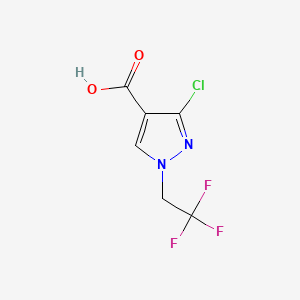

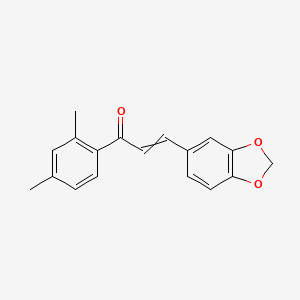
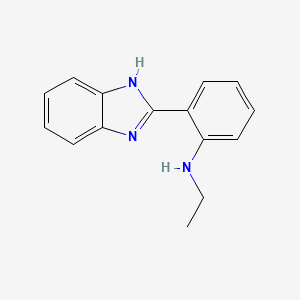

![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
